molecular formula C28H39ClN4O5S2 B2368316 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321978-20-4

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2368316
CAS RN: 1321978-20-4
M. Wt: 611.21
InChI Key: DEMNEWNLLZLYTB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an azepane ring, a sulfonyl group, a benzamide group, and a benzothiazole group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The compound’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The azepane ring could potentially impart some three-dimensionality to the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups present. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its structure. For example, the presence of the sulfonyl group could potentially make the compound more polar and increase its solubility in polar solvents .

Scientific Research Applications

Fluorescent Sensing

Benzimidazole and benzothiazole compounds have been explored for their fluorescent properties and potential as sensors. A study by Suman et al. (2019) designed and synthesized benzimidazole/benzothiazole-based azomethines with significant solvatochromic behavior and a large Stokes shift, indicating their potential as fluorescent sensors for metal ions like Al3+ and Zn2+ due to their good sensitivity and selectivity (Suman et al., 2019).

Antimicrobial Activity

Research has also shown that benzothiazole derivatives possess antimicrobial properties. Padalkar et al. (2014) developed new benzimidazole, benzoxazole, and benzothiazole derivatives and screened them for antimicrobial activity, finding that these novel heterocycles exhibited excellent broad-spectrum antimicrobial activity against both bacterial and fungal strains (Padalkar et al., 2014).

Synthesis of Novel Compounds

Another aspect of research focuses on synthesizing novel compounds for various biological activities. El-Sawy et al. (2014) prepared novel compounds starting from naturally occurring visnagin with significant anti-inflammatory, analgesic, and anticonvulsant activities (El-Sawy et al., 2014). Similarly, the work by Uto et al. (2009) on the optimization of structural motifs led to the identification of potent inhibitors for stearoyl-CoA desaturase-1, showcasing the therapeutic potential of benzothiazole derivatives (Uto et al., 2009).

Future Directions

Further studies could be conducted to fully characterize this compound, including its synthesis, physical and chemical properties, and potential biological activity. Additionally, computational studies could be used to predict some of these properties .

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O5S2.ClH/c1-5-30(6-2)19-20-32(28-29-25-23(36-3)15-16-24(37-4)26(25)38-28)27(33)21-11-13-22(14-12-21)39(34,35)31-17-9-7-8-10-18-31;/h11-16H,5-10,17-20H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMNEWNLLZLYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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